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molecular formula C7H10N2 B028879 4-Dimethylaminopyridine CAS No. 1122-58-3

4-Dimethylaminopyridine

Cat. No. B028879
M. Wt: 122.17 g/mol
InChI Key: VHYFNPMBLIVWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05403952

Procedure details

The crude carboxylic acid (45 mg, 0.11 mmol) was dried by evaporation of a toluene solution and then dissolved in DMF (0.40 mL). Molecular sieves (4 Å, 0.16 g) and N-methylmorpholine (0.027 mL, 25 mg, 0.25 mmol) were added. After 10 min., benzotfiazol-1-yloxytris(dimethylamino)phosphonium hexafiuorophosphate (60 mg, 0.14 mmol) was added and the solution was stirred for 40 min. before the addition of L-leucine anilide (28 mg, 0.14 mmol). After 1.5 h at room temperature, the solution was diluted with 20 mL of EtOAc and washed with 2 N aq. HCl (10 mL), saturated aq. NaHCO3 (10 mL), and saturated aq. NaCl (10 mL). The organic layer was dried (Na2SO4), decanted, and evaporated. Purification by flash column chromatography on silica gel (4.7 g) eluting with 100 mL of 3% EtOAc/dichloromethane gave 55 mg (83% yield) of the title compound as a colorless film. NMR (400 MHz, CDCl3) indicated a 1:1 mixture of diastereomers: δ8.50 (s, 1 H), 7.47 (d, 2H, J=7 Hz), 7.38-7.29 (m, 5H), 7.25 (t, 2H, J=7 Hz), 7.06 (t, 1H, J=7 Hz), 7.04 (d, 1H, J=8 Hz), 7.02 (d, 1H, J=8 Hz), 6.96 (d, 1H, J=8 Hz), 6.93 (d, 1H, J=8 Hz), 6.21 (d, 0.5H, J=8 Hz), 6.16 (d, 0.5H, J=8 Hz), 5.11 (s, 2H), 4.66 (bq, 1H, J=7 Hz), 2.95 (quintet, 0.5 H, J=8 Hz), 2.92 (quintet, 0.5H, J=8 Hz), 2.60-2.37 (m, 5H), 2.16-2.06 (m, 1H), 2.00-1.54 (m, 11H), 0.99 (d, 3H, J=6 Hz), 0.97 (d, 1.5H, J=6 Hz), 0.96 (d, 1.5 H, J=6 Hz), 0.93 (t, 1.5H, J=7 Hz), 0.92 (t, 1.5H, J=7 Hz).
[Compound]
Name
carboxylic acid
Quantity
45 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.027 mL
Type
reactant
Reaction Step Two
[Compound]
Name
benzotfiazol-1-yloxytris(dimethylamino)phosphonium hexafiuorophosphate
Quantity
60 mg
Type
reactant
Reaction Step Three
Quantity
28 mg
Type
reactant
Reaction Step Four
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Yield
83%

Identifiers

REACTION_CXSMILES
[C:1]1(C)[CH:6]=[CH:5]C=[CH:3][CH:2]=1.[CH3:8][N:9]1[CH2:14]COCC1.[NH2:15][C@H](C(NC1C=CC=CC=1)=O)CC(C)C>CN(C=O)C.CCOC(C)=O>[CH3:8][N:9]([CH3:14])[C:1]1[CH:6]=[CH:5][N:15]=[CH:3][CH:2]=1

Inputs

Step One
Name
carboxylic acid
Quantity
45 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.027 mL
Type
reactant
Smiles
CN1CCOCC1
Step Three
Name
benzotfiazol-1-yloxytris(dimethylamino)phosphonium hexafiuorophosphate
Quantity
60 mg
Type
reactant
Smiles
Step Four
Name
Quantity
28 mg
Type
reactant
Smiles
N[C@@H](CC(C)C)C(=O)NC1=CC=CC=C1
Step Five
Name
Quantity
0.4 mL
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 1.5 h at room temperature
Duration
1.5 h
WASH
Type
WASH
Details
washed with 2 N aq. HCl (10 mL), saturated aq. NaHCO3 (10 mL), and saturated aq. NaCl (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
decanted
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography on silica gel (4.7 g)
WASH
Type
WASH
Details
eluting with 100 mL of 3% EtOAc/dichloromethane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CN(C1=CC=NC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 55 mg
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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